molecular formula C7H6Cl2N2O2S2 B3418024 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 1185293-68-8

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B3418024
CAS No.: 1185293-68-8
M. Wt: 285.2 g/mol
InChI Key: MPTNWEHZPWASLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of this compound is 248.71 . The linear formula of this compound is C7H5ClN2O3S .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Impurities

A review focused on the synthesis of omeprazole, a proton pump inhibitor, discusses novel methods for its synthesis, including the study of pharmaceutical impurities. This research is indicative of the broader category of benzothiadiazoles, including 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, in developing pharmaceuticals with minimized impurities for enhanced safety and efficacy (Saini et al., 2019).

Material Science and Polymer Research

The chemical modification of xylan to create new biopolymer ethers and esters shows the versatility of benzothiadiazole derivatives in material science. This research explores the development of novel materials with specific properties for various applications, including drug delivery systems (Petzold-Welcke et al., 2014).

Pharmacological Profiles

A comprehensive review on benzothiazoles discusses their diverse pharmacological profiles, including activities as antimicrobial, anti-inflammatory, and anticancer agents. This suggests the potential of this compound in contributing to new therapeutic agents (Keri et al., 2015).

Environmental and Biological Impacts

Research on biocidal agents, including benzothiadiazole derivatives, highlights their role in enhancing antibiotic resistance, suggesting the importance of understanding the environmental and health impacts of these compounds (Kampf, 2018).

Safety and Hazards

The compound is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride involves the conversion of 5-Methyl-2,1,3-benzothiadiazole to its corresponding sulfonyl chloride derivative.", "Starting Materials": [ "5-Methyl-2,1,3-benzothiadiazole", "Chlorosulfonic acid", "Phosphorus pentachloride", "Methylene chloride", "Sodium bicarbonate", "Water" ], "Reaction": [ "5-Methyl-2,1,3-benzothiadiazole is dissolved in methylene chloride.", "Chlorosulfonic acid is added dropwise to the solution with stirring.", "The reaction mixture is stirred at room temperature for 1 hour.", "Phosphorus pentachloride is added to the reaction mixture and stirred for an additional 2 hours.", "The reaction mixture is quenched with a solution of sodium bicarbonate in water.", "The organic layer is separated and washed with water.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride as a white solid." ] }

CAS No.

1185293-68-8

Molecular Formula

C7H6Cl2N2O2S2

Molecular Weight

285.2 g/mol

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C7H5ClN2O2S2.ClH/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12;/h2-3H,1H3;1H

InChI Key

MPTNWEHZPWASLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 4
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 5
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 6
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.